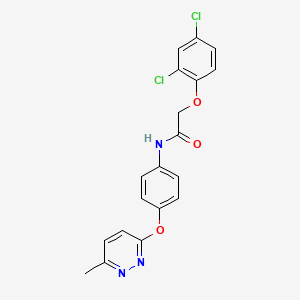

2-(2,4-dichlorophenoxy)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide, also known as DPA-714, is a small molecule that has been extensively studied in the field of neuroinflammation research. This molecule belongs to the family of translocator protein (TSPO) ligands, which are used as biomarkers for neuroinflammation in various neurological disorders. DPA-714 has shown great potential as a tool for understanding the mechanisms of neuroinflammation and developing new therapies for neurological disorders.

Scientific Research Applications

Antimicrobial Activities

Several studies have focused on the synthesis of new compounds with potential antimicrobial activities. For instance, Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities. Compounds showing good activity compared to standard drugs were identified, highlighting the potential of such compounds in antimicrobial applications (Patel & Shaikh, 2011).

Synthesis and QSAR Studies

Desai et al. (2008) conducted synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines as potential antibacterial agents. Their study provided insights into the structural and physicochemical parameters influencing the antibacterial activity of these compounds (Desai et al., 2008).

Green Chemistry Approaches

Reddy et al. (2014) explored environmentally friendly syntheses of potential analgesic and antipyretic compounds, demonstrating the application of green chemistry principles in drug design and discovery. This approach emphasizes the importance of sustainable methods in the development of new pharmaceuticals (Reddy et al., 2014).

Novel Derivative Synthesis

Mistry, Desai, and Intwala (2009) synthesized novel thiazolidinone and acetidinone derivatives, further evaluating their antimicrobial activity. This research contributes to the development of new antimicrobial agents through the synthesis of innovative chemical compounds (Mistry et al., 2009).

Oxidation Reactivity Channels

Pailloux et al. (2007) described the synthetic routes and chemical oxidation reactions for derivatives similar to the specified compound, providing insight into the oxidation reactivity channels that could be leveraged in various chemical and pharmacological applications (Pailloux et al., 2007).

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O3/c1-12-2-9-19(24-23-12)27-15-6-4-14(5-7-15)22-18(25)11-26-17-8-3-13(20)10-16(17)21/h2-10H,11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJIQNBOORXTHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide](/img/structure/B2866683.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(cyclopentyloxy)pyridin-3-yl)methanone](/img/structure/B2866688.png)

![Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2866690.png)

![3-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2866692.png)

![1-(4-Fluorophenyl)-2-[[5-[2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2866697.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2866699.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2866701.png)